molecular formula C18H15F3O2 B1231114 (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenyl-1-hexen-3-one

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenyl-1-hexen-3-one

Cat. No. B1231114
M. Wt: 320.3 g/mol
InChI Key: JHXCGMNQFVYVCX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6,6-trifluoro-5-hydroxy-1,5-diphenyl-1-hexen-3-one is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Photophysical Properties and Sensor Applications

One study focuses on the photophysical properties of amphoteric cruciforms, which are similar in structure to the compound . These compounds exhibit significant changes in absorption and emission when exposed to various agents, suggesting potential applications in sensor technologies for metal cations and amines (McGrier et al., 2011).

Molecular Conformations and Interactions

Another research area involves the study of molecular conformations and intermolecular interactions in compounds with perfluorophenyl groups. Such studies contribute to understanding the structural basis of chemical reactivity and the formation of co-crystals, which are crucial for material science and pharmaceutical applications (Kusakawa et al., 2019).

Synthetic Methodologies

Research on synthetic methodologies involving compounds with structural similarities to "(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenyl-1-hexen-3-one" has been explored. This includes studies on condensation reactions and the formation of complex heterocyclic structures, which are fundamental in organic synthesis and could lead to the development of new pharmaceuticals and materials (Tyvorskii et al., 2001).

Fluorescence and Emission Properties

Investigations into the fluorescence and emission properties of fluorinated diphenylpolyenes, which share some structural features with the compound of interest, have been conducted. These studies shed light on the photophysical behavior of such compounds and their potential applications in optoelectronics and fluorescence-based sensors (Sonoda et al., 2007).

Structural and Stereochemical Analysis

The structural and stereochemical analysis of organoboron compounds, including those with diphenyl groups, provides insights into their reactivity and potential applications in catalysis and material science. Understanding the stereochemistry of such compounds is crucial for designing specific reactions and materials (Kliegel et al., 1996).

properties

Molecular Formula

C18H15F3O2

Molecular Weight

320.3 g/mol

IUPAC Name

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one

InChI

InChI=1S/C18H15F3O2/c19-18(20,21)17(23,15-9-5-2-6-10-15)13-16(22)12-11-14-7-3-1-4-8-14/h1-12,23H,13H2/b12-11+

InChI Key

JHXCGMNQFVYVCX-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O

SMILES

C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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